molecular formula C20H19ClN4O4 B11424171 2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide

2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide

Cat. No.: B11424171
M. Wt: 414.8 g/mol
InChI Key: HIWHIRCZYYCTNE-UHFFFAOYSA-N
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Description

2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, nitro, and oxadiazole groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the oxadiazole moiety with the substituted benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide
  • 5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide
  • Tolfenamic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications, as it can serve as a versatile building block for the synthesis of more complex molecules and materials.

Properties

Molecular Formula

C20H19ClN4O4

Molecular Weight

414.8 g/mol

IUPAC Name

2-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C20H19ClN4O4/c1-12(2)24(20(26)16-10-15(25(27)28)8-9-17(16)21)11-18-22-19(23-29-18)14-6-4-13(3)5-7-14/h4-10,12H,11H2,1-3H3

InChI Key

HIWHIRCZYYCTNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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